molecular formula C19H20N2O3S2 B2613188 N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide CAS No. 2319722-11-5

N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide

Cat. No.: B2613188
CAS No.: 2319722-11-5
M. Wt: 388.5
InChI Key: WXNLNUUYCKLPHH-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline core, a sulfonamide group, and a thiophene ring

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a quinoline derivative and a thiophene derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline and thiophene rings can interact with biological membranes and proteins. These interactions can lead to various biological effects, such as enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfathiazole.

    Thiophene derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-carboxamide have similar structures and properties.

Uniqueness

This compound is unique due to its combination of a quinoline core, a sulfonamide group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-26(23,17-7-1-4-14-5-2-10-20-19(14)17)21-18(16-6-3-13-25-16)15-8-11-24-12-9-15/h1-7,10,13,15,18,21H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNLNUUYCKLPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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